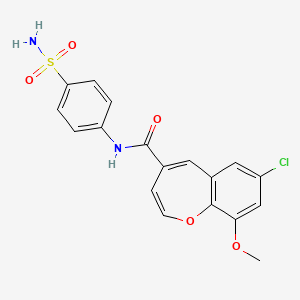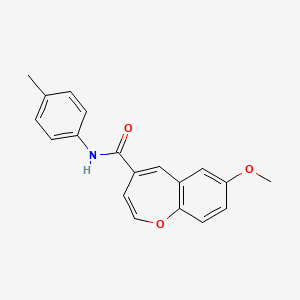![molecular formula C19H18FN3O3 B11317494 2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11317494.png)
2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-エチルフェノキシ)-N-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、そのユニークな化学構造と潜在的な用途により、様々な科学分野で注目を集めている合成有機化合物です。この化合物には、フェノキシ基、フルオロフェニル基、オキサジアゾール基が組み合わされており、これらがその独特な特性と反応性に寄与しています。
製造方法
合成経路と反応条件
2-(4-エチルフェノキシ)-N-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドの合成は、通常、市販の前駆体から出発して、複数の工程を伴います。一般的な合成経路には、次の工程が含まれます。
オキサジアゾール環の形成: この工程では、ヒドラジドとカルボン酸誘導体を酸性または塩基性条件下で環化して、1,2,4-オキサジアゾール環を形成します。
フルオロフェニル基の導入: フルオロフェニル基は、求核置換反応によって導入できます。この反応では、フッ素化芳香族化合物が適切な求核剤と反応します。
フェノキシ基の付加: フェノキシ基は、通常、エーテル化反応によって導入されます。この反応では、フェノール誘導体がハロアルカンと反応します。
プロパンアミド部分の形成: 最終工程では、オキサジアゾール中間体を適切なアミンとアミド化して、プロパンアミド基を形成します。
工業的製造方法
この化合物の工業的製造には、収率、純度、費用対効果を向上させるために、上記の合成経路の最適化が関与する可能性があります。これには、高度な触媒の使用、反応条件の最適化、連続フロー反応器による各工程の効率向上などが含まれます。
化学反応解析
反応の種類
2-(4-エチルフェノキシ)-N-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、以下のを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化させることができ、対応する酸化物または他の酸化された誘導体の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して行うことができ、還元された誘導体の形成につながります。
置換: この化合物は、求核置換反応または求電子置換反応を起こすことができ、適切な条件下で特定の官能基が他の基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 一般的な還元剤には、LiAlH4 と NaBH4 があります。
置換: ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、チオール) などの試薬が一般的に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によって酸化物やケトンが生成される場合があり、還元によってアルコールやアミンが生成される場合があります。
科学研究の応用
2-(4-エチルフェノキシ)-N-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、以下のを含むいくつかの科学研究の応用があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: これは、抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について研究されています。
医学: この化合物は、様々な疾患に対する薬物候補としての役割など、潜在的な治療的応用について調査されています。
工業: これは、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the phenoxy group: The phenoxy group is typically introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide.
Formation of the propanamide moiety: The final step involves the amidation of the oxadiazole intermediate with a suitable amine to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-(4-エチルフェノキシ)-N-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、特定の酵素や受容体に結合し、その活性を調節し、様々な生化学経路に影響を与えることで、その効果を発揮する可能性があります。例えば、細胞増殖に関与する特定の酵素の活性を阻害することで、潜在的な抗癌効果をもたらす可能性があります。
類似化合物の比較
類似化合物
3-(2-エチル-4-{2-[2-(4-フルオロフェニル)-5-メチルオキサゾール-4-イル]エトキシ}フェニル)プロパン酸: この化合物は、フェノキシ基とフルオロフェニル基の存在など、2-(4-エチルフェノキシ)-N-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドと構造的類似性を共有しています。
4-フルオロフェニル-5-メチレン-2(5H)-フラン-4-オン誘導体: これらの化合物もフルオロフェニル基を含んでおり、クオラムセンシング阻害活性について研究されています。
独自性
2-(4-エチルフェノキシ)-N-[5-(4-フルオロフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、特定の官能基の組み合わせにより独特であり、これにより独特の化学的および生物学的特性がもたらされます。特に、オキサジアゾール環は、その安定性と反応性に寄与し、様々な用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound shares structural similarities with 2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide, including the presence of phenoxy and fluorophenyl groups.
4-fluorophenyl-5-methylene-2(5H)-furanone derivatives: These compounds also contain fluorophenyl groups and are studied for their quorum sensing inhibitory activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C19H18FN3O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C19H18FN3O3/c1-3-13-4-10-16(11-5-13)25-12(2)17(24)21-19-22-18(26-23-19)14-6-8-15(20)9-7-14/h4-12H,3H2,1-2H3,(H,21,23,24) |
InChIキー |
IHIPCPCLBTVMGP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine](/img/structure/B11317440.png)
![6-bromo-2-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11317451.png)
![4-(3,4-dihydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11317457.png)
![N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11317464.png)

![N-{2-[3-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11317471.png)
![2-(4-chlorophenoxy)-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11317482.png)
![5-fluoro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11317483.png)
![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-8-methyl-4H-chromen-4-one](/img/structure/B11317488.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11317489.png)
![2-(2-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11317492.png)
